N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
Overview
Description
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoacetonitrile moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Mechanism of Action
Target of Action
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, also known as 2-(Boc-amino)acetonitrile, is a chemical compound used primarily as a protecting group for amines in organic synthesis . The primary target of this compound is the amine functional group present in various compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound acts by protecting the amine functional group during organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the synthesis of peptides . By protecting the amine functional group, it allows for the sequential protection and deprotection of the amine functional group, which is crucial in organic synthesis .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .
Result of Action
The result of the compound’s action is the successful protection of the amine functional group, allowing for selective bond formation in organic synthesis . This protection is reversible, and the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the deprotection of the N-Boc group can take place under room temperature conditions for 1–4 hours with yields up to 90% . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can be influenced by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile can be synthesized through the reaction of 2-aminoacetonitrile with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile primarily undergoes deprotection reactions to remove the Boc group, revealing the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of this compound is 2-aminoacetonitrile, along with by-products such as carbon dioxide and tert-butanol .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is widely used in scientific research, particularly in the fields of organic chemistry and peptide synthesis. Its primary application is as a protecting group for amines, allowing for selective reactions in multi-step synthesis processes. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control over functional group reactivity is essential .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-2-amino-3-methylpyridine
- N-(tert-Butoxycarbonyl)-2-amino-4-methylpyridine
- N-(tert-Butoxycarbonyl)-2-amino-5-methylpyridine
Uniqueness
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is unique due to its specific structure, which combines the Boc protecting group with an aminoacetonitrile moiety. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl N-(cyanomethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKPZXYDDZDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337999 | |
Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85363-04-8 | |
Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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